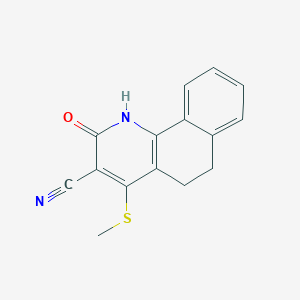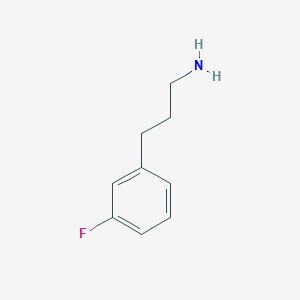
N-Butyl-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-3,4,5-trimethoxybenzamide (BTB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N-Butyl-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to act as an allosteric modulator of GPCRs, binding to a site on the receptor that is distinct from the orthosteric ligand binding site. This results in a conformational change in the receptor that affects its interaction with downstream signaling proteins, leading to altered cellular responses.
Biochemical and Physiological Effects:
N-Butyl-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of inflammatory cytokine production, and regulation of intracellular signaling pathways. Studies have also suggested that N-Butyl-3,4,5-trimethoxybenzamide may have potential as a therapeutic agent for various diseases, including Parkinson's disease, schizophrenia, and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Butyl-3,4,5-trimethoxybenzamide in lab experiments is its high affinity and selectivity for GPCRs, which makes it a useful tool for studying the function of these receptors. However, one limitation of using N-Butyl-3,4,5-trimethoxybenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on N-Butyl-3,4,5-trimethoxybenzamide, including:
1. Investigation of its potential as a therapeutic agent for various diseases, including Parkinson's disease, schizophrenia, and Alzheimer's disease.
2. Development of new synthetic methods for N-Butyl-3,4,5-trimethoxybenzamide that are more efficient and cost-effective.
3. Exploration of its potential as a tool for studying the function of GPCRs and other cellular signaling pathways.
4. Investigation of its potential as an anti-inflammatory agent and its mechanisms of action in this context.
5. Development of new formulations of N-Butyl-3,4,5-trimethoxybenzamide that improve its solubility and bioavailability.
In conclusion, N-Butyl-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its high affinity and selectivity for GPCRs make it a useful tool for studying the function of these receptors, and its potential as a therapeutic agent for various diseases is an area of ongoing research. Further investigation is needed to fully understand the mechanisms of action of N-Butyl-3,4,5-trimethoxybenzamide and its potential applications in various fields.
Méthodes De Synthèse
N-Butyl-3,4,5-trimethoxybenzamide can be synthesized using various methods, including the reaction of 3,4,5-trimethoxybenzoic acid with butylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction can be carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours, followed by purification using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-Butyl-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in medicinal chemistry, particularly as a ligand for G protein-coupled receptors (GPCRs). It has been shown to have high affinity and selectivity for various GPCRs, including the dopamine D2 receptor, serotonin 5-HT1A receptor, and adenosine A2A receptor. N-Butyl-3,4,5-trimethoxybenzamide has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Propriétés
Numéro CAS |
70001-46-6 |
|---|---|
Nom du produit |
N-Butyl-3,4,5-trimethoxybenzamide |
Formule moléculaire |
C14H21NO4 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
N-butyl-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C14H21NO4/c1-5-6-7-15-14(16)10-8-11(17-2)13(19-4)12(9-10)18-3/h8-9H,5-7H2,1-4H3,(H,15,16) |
Clé InChI |
VMBFKKOESWAMII-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
SMILES canonique |
CCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Autres numéros CAS |
70001-46-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-](/img/structure/B182661.png)
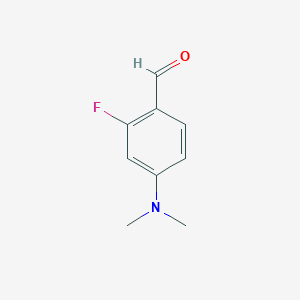
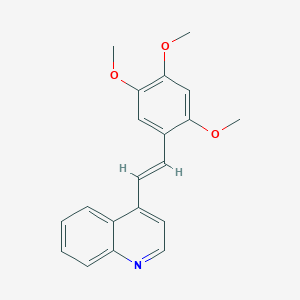
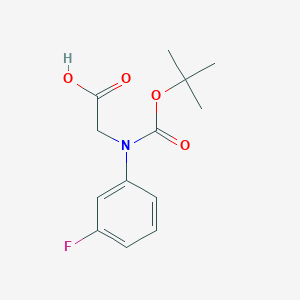
![4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B182666.png)
![4-[2-(2-Methoxyphenyl)ethenyl]quinoline](/img/structure/B182668.png)
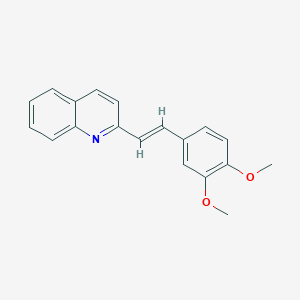
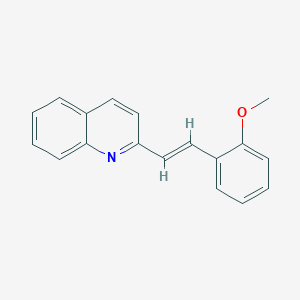
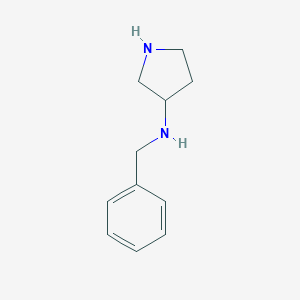

![4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol](/img/structure/B182675.png)
![(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B182679.png)
